molecular formula C8H14N4O2S B13047042 N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide

N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide

Cat. No.: B13047042
M. Wt: 230.29 g/mol
InChI Key: RUAZSGONCCMPMV-UHFFFAOYSA-N
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Description

N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of an aminomethyl group at the 5-position, a methyl group at the 2-position, and a methanesulfonamide group attached to the nitrogen atom of the pyrimidine ring. Aminopyrimidines are known for their significant biological and therapeutic properties, making them valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common method includes the alkylation of 4-amino-2-methylpyrimidine with formaldehyde and subsequent reductive amination to introduce the aminomethyl group. The final step involves the reaction with methanesulfonyl chloride to form the methanesulfonamide group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-aminomethyl-2-methylpyrimidine: Shares a similar pyrimidine core structure but lacks the methanesulfonamide group.

    N-Methylmethanesulfonamide: Contains the methanesulfonamide group but lacks the pyrimidine ring.

Uniqueness

N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide is unique due to the combination of the aminomethyl, methyl, and methanesulfonamide groups attached to the pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C8H14N4O2S

Molecular Weight

230.29 g/mol

IUPAC Name

N-[5-(aminomethyl)-2-methylpyrimidin-4-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C8H14N4O2S/c1-6-10-5-7(4-9)8(11-6)12(2)15(3,13)14/h5H,4,9H2,1-3H3

InChI Key

RUAZSGONCCMPMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N(C)S(=O)(=O)C)CN

Origin of Product

United States

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